Ethyl 3,4-difluoro-5-iodobenzoate
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Overview
Description
Ethyl 3,4-difluoro-5-iodobenzoate is an organic compound with the molecular formula C9H7F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-difluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 3,4-difluorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Ethyl 3,4-difluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-difluoro-5-iodobenzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the iodine atom. These effects can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .
Comparison with Similar Compounds
Ethyl 3,4-difluoro-5-iodobenzoate can be compared with other similar compounds such as:
Ethyl 3,4-difluorobenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 3,5-difluoro-4-iodobenzoate: Has a different substitution pattern, leading to different reactivity and applications.
Ethyl 2,4-difluoro-5-iodobenzoate: Similar structure but with different positional isomerism, affecting its chemical properties.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry
Properties
Molecular Formula |
C9H7F2IO2 |
---|---|
Molecular Weight |
312.05 g/mol |
IUPAC Name |
ethyl 3,4-difluoro-5-iodobenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |
InChI Key |
OBBRLJPYRWWDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)F)F |
Origin of Product |
United States |
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